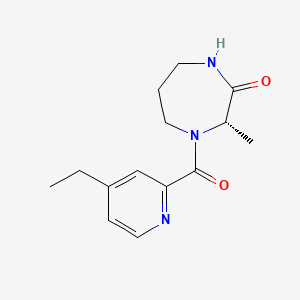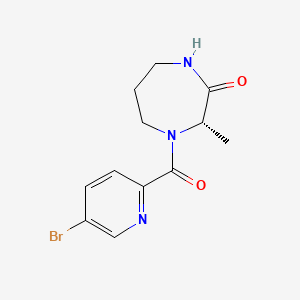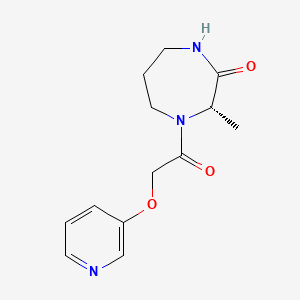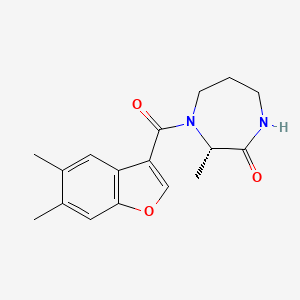
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as EMD 386088, is a synthetic compound that belongs to the class of diazepanone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 acts as a positive allosteric modulator of the α7 nAChR. This means that it binds to a site on the receptor that is separate from the site where the neurotransmitter acetylcholine binds, and enhances the activity of the receptor in response to acetylcholine. The α7 nAChR is known to play a crucial role in cognitive function, and its dysfunction has been implicated in the development of cognitive disorders such as Alzheimer's disease. By enhancing the activity of the α7 nAChR, this compound 386088 has the potential to improve cognitive function and alleviate symptoms of cognitive disorders.
Biochemical and Physiological Effects:
This compound 386088 has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, as well as improve memory and learning. It has also been found to have neuroprotective effects, protecting neurons from damage and death. In addition, this compound 386088 has been found to have anti-inflammatory effects, reducing inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to have potent and selective effects on the α7 nAChR, making it a useful tool for studying the role of this receptor in cognitive function and cognitive disorders. However, there are also limitations to its use in lab experiments. For example, it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are a number of future directions for research on (3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088. One area of interest is its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to determine its safety and efficacy in humans, as well as to optimize dosing and delivery methods. Another area of interest is its potential as a tool for studying the role of the α7 nAChR in cognitive function and cognitive disorders. Further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is interest in developing new compounds based on the structure of this compound 386088 that may have improved potency, selectivity, and safety profiles.
Synthesemethoden
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 can be synthesized through a multi-step process starting from 4-ethylpyridine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a base such as triethylamine to yield this compound 386088. The final product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function. This compound 386088 has been found to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. This has led to interest in its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-11-5-7-15-12(9-11)14(19)17-8-4-6-16-13(18)10(17)2/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRAADCZMFYSV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[2-(2,4-dimethylphenyl)-1,3-thiazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352300.png)


![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-fluoro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352339.png)
![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)
![(3S)-4-[2-(3-methoxyphenyl)-5-methyl-1H-imidazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352346.png)
![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-4-[2-(2-chlorophenyl)-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352357.png)
![N,N,1-trimethyl-5-[(2S)-2-methyl-3-oxo-1,4-diazepane-1-carbonyl]pyrrole-3-sulfonamide](/img/structure/B7352371.png)
